molecular formula C5H8N4O B8529209 2-Pyrrolidinone, 5-(azidomethyl)-, (5S)-

2-Pyrrolidinone, 5-(azidomethyl)-, (5S)-

Cat. No.: B8529209
M. Wt: 140.14 g/mol
InChI Key: OAVJCEIEHVAIIV-BYPYZUCNSA-N
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Description

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

(5S)-5-(azidomethyl)pyrrolidin-2-one

InChI

InChI=1S/C5H8N4O/c6-9-7-3-4-1-2-5(10)8-4/h4H,1-3H2,(H,8,10)/t4-/m0/s1

InChI Key

OAVJCEIEHVAIIV-BYPYZUCNSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1CN=[N+]=[N-]

Canonical SMILES

C1CC(=O)NC1CN=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidinone Derivatives

(a) 2-Pyrrolidinone, 5-(azidomethyl) (CAS 140645-22-3)
  • Molecular Formula : C₁₁H₂₀N₄O₂
  • Molecular Weight : 240.30 g/mol
  • Key Difference : Lacks stereochemical specification at C5, implying a racemic mixture. This reduces enantiomeric purity and may limit applications in asymmetric synthesis or targeted drug design compared to the (5S)-configured analog .
(b) (5S)-5-(Hydroxydiphenylmethyl)-2-pyrrolidinone (CAS 149561-81-9)
  • Molecular Formula: C₁₈H₁₉NO₂
  • Molecular Weight : 281.35 g/mol
  • Key Difference: Replaces the azidomethyl group with a bulky hydroxydiphenylmethyl substituent.

Oxazolidinone Derivatives

(a) 2-Oxazolidinone, 5-(azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-, (5S)- (CAS 1345879-91-5)
  • Molecular Formula : C₁₅H₁₇FN₄O₂
  • Molecular Weight : 308.33 g/mol
  • Key Differences: Core Structure: Oxazolidinone (six-membered lactam) vs. pyrrolidinone (five-membered lactam), altering ring strain and conformational flexibility. Substituents: Contains a fluorophenyl-morpholine group, enabling π-π stacking and hydrogen bonding, which are absent in the simpler pyrrolidinone analog .
(b) 2-Oxazolidinone, 5-(azidomethyl)-3-(3-fluoro-4-iodophenyl)-, (5S)- (CAS 627543-25-3)
  • Molecular Formula : C₁₀H₉FIN₃O₂
  • Molecular Weight : 365.10 g/mol
  • Key Difference: Incorporates iodine, enhancing molecular weight and polarizability.

Other Lactam-Based Azides

Benzene, 1,2-bis(azidomethyl) (CAS 102437-79-6)
  • Molecular Formula : C₈H₈N₆
  • Molecular Weight : 188.19 g/mol
  • Key Difference: Aromatic benzene core with dual azidomethyl groups. The absence of a lactam ring eliminates hydrogen-bonding capacity, reducing compatibility with biological targets compared to pyrrolidinone derivatives .

Comparative Data Table

Compound Name CAS Number Core Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
(5S)-5-(Azidomethyl)-2-pyrrolidinone 145414-30-8 Pyrrolidinone C₅H₈N₄O 140.14 Azidomethyl, chiral center Click chemistry, drug design
2-Pyrrolidinone, 5-(azidomethyl) 140645-22-3 Pyrrolidinone C₁₁H₂₀N₄O₂ 240.30 Azidomethyl (non-chiral) Intermediate synthesis
(5S)-5-(Hydroxydiphenylmethyl)-2-pyrrolidinone 149561-81-9 Pyrrolidinone C₁₈H₁₉NO₂ 281.35 Hydroxydiphenylmethyl Stabilizers, chiral auxiliaries
2-Oxazolidinone, 5-(azidomethyl)-3-[3-fluoro-4-morpholinylphenyl]-, (5S)- 1345879-91-5 Oxazolidinone C₁₅H₁₇FN₄O₂ 308.33 Azidomethyl, fluorophenyl Antimicrobial agents
1,2-Bis(azidomethyl)benzene 102437-79-6 Benzene C₈H₈N₆ 188.19 Dual azidomethyl Polymer crosslinking

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